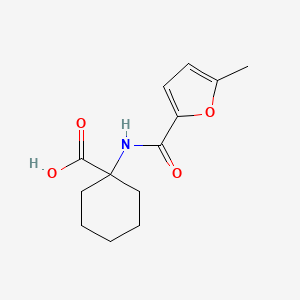
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a carboxamido group, attached to a cyclohexane ring with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid derivatives.
Substitution Reactions: The methyl group is introduced via alkylation reactions, while the carboxamido group is incorporated through amide formation reactions.
Cyclohexane Ring Attachment: The cyclohexane ring is attached through a series of coupling reactions, often involving Grignard reagents or organolithium compounds.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or hydrolysis of ester intermediates
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated furans, amides
Scientific Research Applications
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives .
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of membrane permeability
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A precursor in the synthesis of furan derivatives.
5-Methyl-2-furoic Acid: Similar structure with a methyl group on the furan ring.
Cyclohexanecarboxylic Acid: Shares the cyclohexane ring with a carboxylic acid group .
Uniqueness
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid is unique due to its combination of a furan ring with a cyclohexane ring, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-[(5-methylfuran-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-5-6-10(18-9)11(15)14-13(12(16)17)7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
KWLANVTYNMFWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


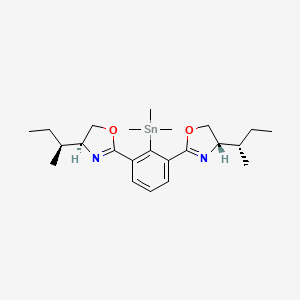

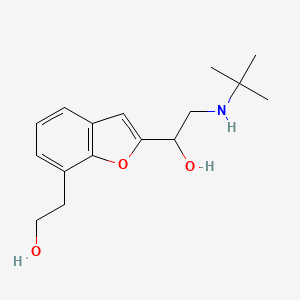
![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
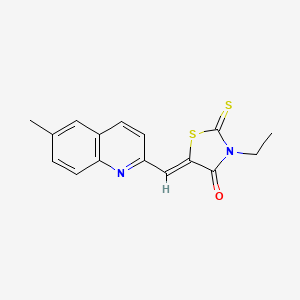
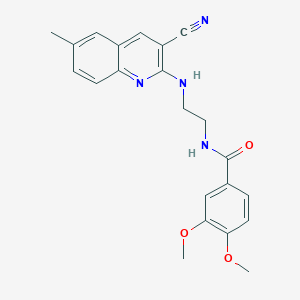
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione](/img/structure/B15210017.png)
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
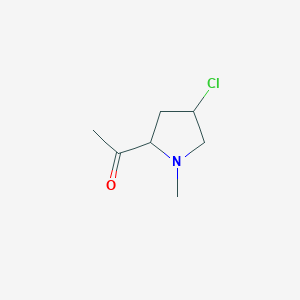
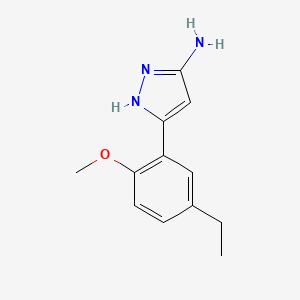


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
